molecular formula C19H21N5O B2909441 6-methyl-N-(4-methylphenyl)-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775378-19-2

6-methyl-N-(4-methylphenyl)-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2909441
CAS No.: 1775378-19-2
M. Wt: 335.411
InChI Key: QDMFKEOYCRRRSU-UHFFFAOYSA-N
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Description

6-methyl-N-(4-methylphenyl)-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrazolopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(4-methylphenyl)-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted pyrazines and pyrrolidines. The key steps may involve:

    Nucleophilic substitution: Introduction of the pyrrolidinyl group.

    Amidation: Formation of the carboxamide group.

    Methylation: Introduction of methyl groups at specific positions.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(4-methylphenyl)-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives.

    Reduction: Reduction of specific functional groups.

    Substitution: Replacement of certain groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-N-(4-methylphenyl)-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Influence on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrazines: Other compounds in this class with similar structures.

    Pyrrolidinyl derivatives: Compounds with the pyrrolidinyl group.

    Carboxamides: Compounds with the carboxamide functional group.

Uniqueness

6-methyl-N-(4-methylphenyl)-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is unique due to its specific substitution pattern and combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

6-methyl-N-(4-methylphenyl)-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-13-5-7-15(8-6-13)21-19(25)16-11-17-18(23-9-3-4-10-23)20-14(2)12-24(17)22-16/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMFKEOYCRRRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN3C=C(N=C(C3=C2)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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